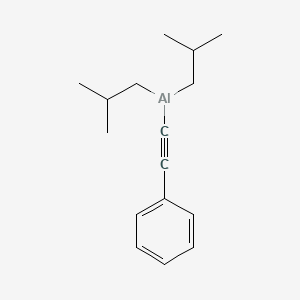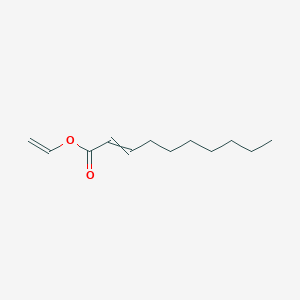
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid: is an organic compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid typically involves the reaction of 2,7-dibromo-9,10-dihydrophenanthrene with carbon monoxide and an alcohol in the presence of a base and a palladium-phosphine catalyst . This method allows for high yield and selectivity from inexpensive raw materials through simple reaction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar catalytic processes as those used in laboratory synthesis, scaled up to meet industrial demands.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic nature of the compound allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated derivatives of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex polycyclic aromatic compounds.
Biology and Medicine: Research has explored its potential as a scaffold for drug design, particularly in the development of inhibitors for enzymes such as the 3CLpro enzyme, which is relevant in COVID-19 therapy .
Industry: In industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures.
作用机制
The mechanism by which 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it catalyzes . The pathways involved can vary but often include key signaling and metabolic pathways relevant to the enzyme’s function.
相似化合物的比较
9,10-Dihydrophenanthrene: A simpler derivative without the carboxylic acid groups.
Phenanthrene-2,7-dicarboxylic acid: Lacks the dihydro modification but contains the same carboxylic acid groups.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Features a different substitution pattern and functional groups.
Uniqueness: 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
属性
CAS 编号 |
25401-08-5 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
9,10-dihydrophenanthrene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-3-5-13-9(7-11)1-2-10-8-12(16(19)20)4-6-14(10)13/h3-8H,1-2H2,(H,17,18)(H,19,20) |
InChI 键 |
WVDLFYMZHGPTIT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



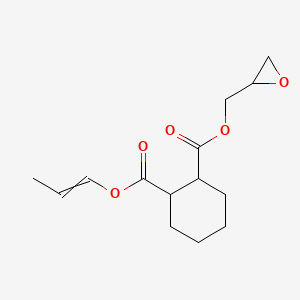
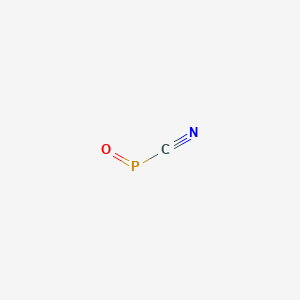

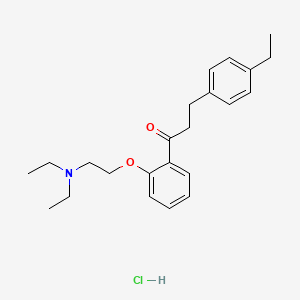

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
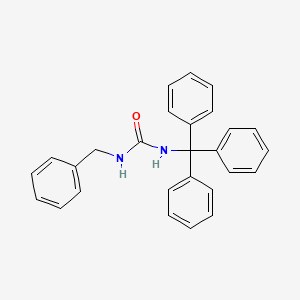
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
